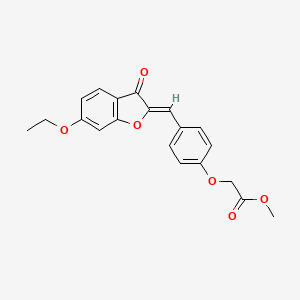
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A related compound, (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one, was synthesized and demonstrated antimicrobial activity. This highlights potential applications in developing antimicrobial agents (Pervaram et al., 2018).
Antibacterial Properties
- Another study synthesized methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, showing their growth inhibitory activity against microbes like E. coli and S. aureus, indicating potential for antibacterial drug development (Desai et al., 2001).
Herbicidal Activity
- Research on similar compounds, such as the E and Z geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethy)phenoxy]-2-nitrophenyl]- 2-methoxyethylidene]amino]oxy]acetate, shows potential in herbicidal applications, particularly in postemergent treatment of broadleaf weeds (Hayashi & Kouji, 1990).
Synthesis of Multisubstituted Derivatives
- The compound's derivatives, such as multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates, have been synthesized with a platinum-olefin catalyst system, indicating its use in complex organic synthesis and pharmaceutical applications (Nakamura et al., 2008).
Crystal Structure Analysis
- Structural analysis of related compounds, like rac-(Z)-ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, provides insights into molecular conformations and interactions, essential for drug design and material science (Loiseau et al., 2006).
Development of Fluoroionophores
- Derivatives of this compound have been used to develop fluoroionophores, indicating applications in biochemistry and cellular imaging, especially for metal ion detection (Hong et al., 2012).
Beta 3-Adrenergic Agonists Research
- The compound's ester, methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, was identified as a beta 3-adrenergic agonist, suggesting potential in metabolic rate studies and obesity treatment (Howe et al., 1992).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthesis methods, applications, or areas of study.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-15-8-9-16-17(11-15)26-18(20(16)22)10-13-4-6-14(7-5-13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUPEXHCMGHMEI-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)
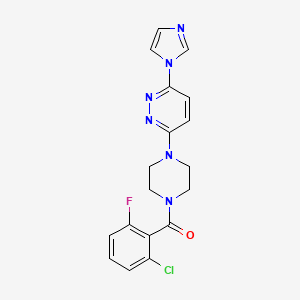
![N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2407374.png)
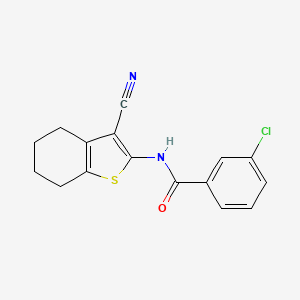
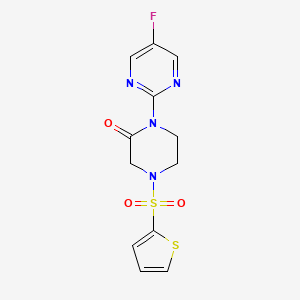
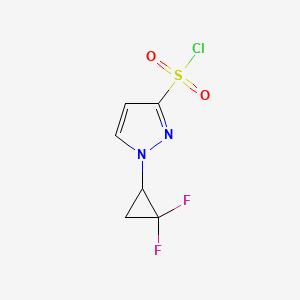
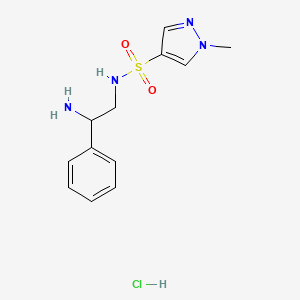
![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)
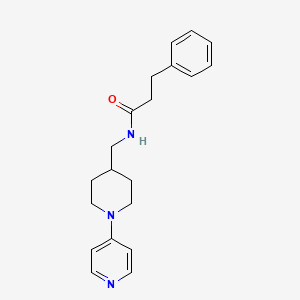
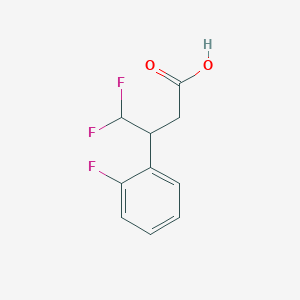
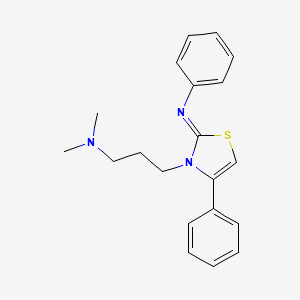
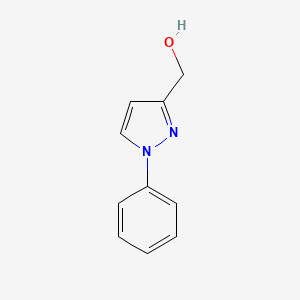

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)